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Compound of Interest

Compound Name: 4-Bromo-2-hydroxy-3-nitropyridine

Cat. No.: B12951524

Get Quote

Executive Summary & Structural Context
Compound: 4-Bromo-2-hydroxy-3-nitropyridine CAS (Analog/Isomer Reference): 23056-44-

2 (Parent: 4-Bromo-3-nitropyridine); 36953-37-4 (Parent: 4-Bromo-2-pyridone). Molecular

Formula: C

H

BrN

O

Molecular Weight: 218.99 g/mol (based on

Br)

The Tautomeric Equivalence
In solution (particularly in polar solvents like DMSO or Methanol) and the solid state, 2-

hydroxypyridines exist in equilibrium with their 2-pyridone tautomers. For this compound, the
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electron-withdrawing nitro group at position 3 and bromine at position 4 stabilize the pyridone

form.

Form A (Hydroxy): 4-Bromo-3-nitropyridin-2-ol (Aromatic character retained).

Form B (Pyridone): 4-Bromo-3-nitro-2(1H)-pyridinone (Amide-like character, typically

dominant).

Spectroscopic Implication:

IR: Expect a strong Carbonyl (C=O) stretch rather than a simple aromatic C-O.

NMR: Presence of a broad NH proton signal (11–14 ppm) rather than a sharp OH signal.

Synthesis & Impurity Profile Workflow
Understanding the synthesis is critical for assigning impurity peaks in spectra. The compound

is typically accessed via nitration of 4-bromo-2-pyridone or hydrolysis of 4-bromo-2-halo-3-

nitropyridine.

Key Spectroscopic Differentiator

4-Bromo-2-pyridone HNO3 / H2SO4
(Nitration) Isomer Mixture Electrophilic Subst.

4-Bromo-3-nitro-2-pyridone
(Target) Major Product

4-Bromo-5-nitro-2-pyridone
(Regioisomer Impurity)

 Minor Byproduct

H-5/H-6 Coupling:
Target = Ortho (d, J~7Hz)

Impurity = Singlets (s)

Click to download full resolution via product page

Figure 1: Synthesis pathway highlighting the critical regioisomer impurity. The spectroscopic

distinction relies on H-H coupling patterns.

Mass Spectrometry (MS) Analysis
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Mass spectrometry provides the primary confirmation of the halogen content (Bromine pattern)

and the nitro group.

Ionization Mode: Electrospray Ionization (ESI) -
Negative/Positive Mode

Preferred Mode: Negative Mode (ESI-) is often more sensitive for nitropyridones due to the

acidic NH proton.

Positive Mode (ESI+): Observable as [M+H]

or [M+Na]

.

Isotopic Signature (The "Bromine Flag")
Bromine exists as two stable isotopes:

Br (50.7%) and

Br (49.3%). This results in a characteristic 1:1 doublet for the molecular ion.

Ion Species
m/z (

Br)

m/z (

Br)
Relative Intensity

[M-H] 216.9 218.9 1 : 1

[M+H] 218.9 220.9 1 : 1

Fragmentation Pathway
Under collision-induced dissociation (CID), the following losses are diagnostic:

Loss of NO

:

(Cleavage of the C-N bond).
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Loss of CO:

(Characteristic of pyridones/cyclic amides).

Loss of Br:

(Radical cleavage, less common in soft ionization but seen in EI).

Infrared Spectroscopy (IR)
The IR spectrum confirms the functional group environment, specifically distinguishing the

pyridone form from the hydroxypyridine form.

Functional Group
Wavenumber (cm

)
Assignment & Notes

N-H Stretch 3000 – 3200 (Broad)

Indicates pyridone lactam

form. Often obscured by H-

bonding.

C=O Stretch 1660 – 1690

Diagnostic. Strong amide

carbonyl. Higher frequency

due to ring strain/conjugation.

NO

(Asym)
1530 – 1550

Strong, sharp band.

Asymmetric nitro stretch.

NO

(Sym)
1340 – 1360 Symmetric nitro stretch.

C=C (Aromatic) 1580 – 1610
Pyridine ring skeletal

vibrations.

Interpretation Tip: Absence of a broad OH stretch >3300 cm

and presence of the C=O band confirms the 2-pyridone tautomer in the solid state.

Nuclear Magnetic Resonance (NMR)
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NMR is the definitive tool for structural isomer differentiation. The substitution pattern (4-bromo,

3-nitro) leaves protons at positions 5 and 6.

Solvent: DMSO-d

is recommended due to the poor solubility of nitropyridones in CDCl

.

H NMR Data (400 MHz, DMSO-d )
The spectrum will display an AB system (two doublets) for the ring protons.

Position

Chemical Shift
(

, ppm)

Multiplicity
Coupling (

, Hz)

Assignment
Logic

NH (1) 12.5 – 13.5 Broad Singlet -

Acidic amide

proton;

exchangeable

with D

O.

H-6 7.8 – 8.2 Doublet (d)

Deshielded by

adjacent

Nitrogen.

H-5 6.6 – 7.0 Doublet (d)

Shielded relative

to H-6; ortho

coupling

confirms

adjacency.

Differentiation from Isomers:

4-Bromo-3-nitro: H-5 and H-6 are adjacent

Two Doublets.
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4-Bromo-5-nitro: H-3 and H-6 are isolated

Two Singlets.

C NMR Data (100 MHz, DMSO-d )
Predicted shifts based on substituent additivity rules for pyridines.

Carbon
Shift (

, ppm)
Assignment

C-2 156.0 – 159.0
Carbonyl (C=O). Most

deshielded.

C-6 138.0 – 142.0 CH adjacent to Nitrogen.

C-3 135.0 – 140.0
Quaternary C-NO

.

C-4 125.0 – 130.0 Quaternary C-Br.

C-5 108.0 – 115.0 CH beta to Nitrogen.

Experimental Protocol: Sample Preparation
To ensure reproducibility and high-quality spectra, follow this preparation workflow.

Protocol for NMR (DMSO-d )
Mass: Weigh 5–10 mg of the solid compound.

Solvent: Add 0.6 mL of DMSO-d

(99.9% D).

Note: If the sample is not fully soluble, gentle heating (40°C) or sonication is permissible.

Avoid high heat (>80°C) to prevent degradation of the nitro group.
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Reference: Ensure the solvent contains TMS (0.00 ppm) or reference the residual DMSO

pentet at 2.50 ppm.

Acquisition:

Scans: 16 (1H), 1024+ (13C).

Relaxation Delay (D1): Set to ≥ 2.0s to ensure integration accuracy of the aromatic

protons.

Protocol for LC-MS
Diluent: Acetonitrile:Water (50:50) with 0.1% Formic Acid.

Concentration: 0.1 mg/mL.

Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).

Gradient: 5% to 95% Acetonitrile over 5 minutes.

Detection: UV at 254 nm and MS (ESI +/-).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. medchemexpress.com [medchemexpress.com]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12951524?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

